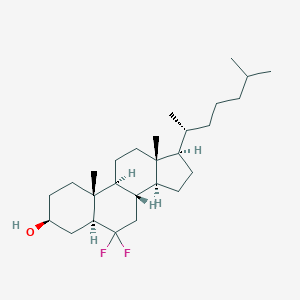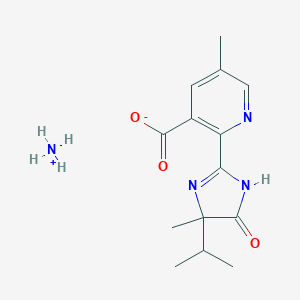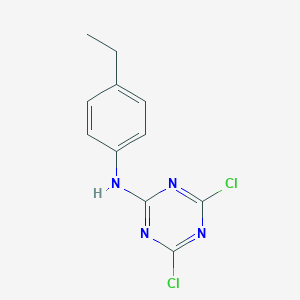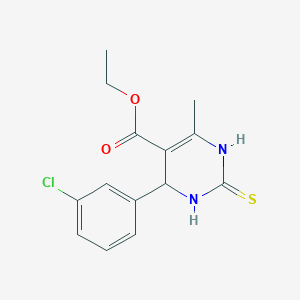![molecular formula C8H15NOS2 B220063 (3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol CAS No. 121702-92-9](/img/structure/B220063.png)
(3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. This compound is also known as DMDO or 3,4-Dimercapto-1-methyl-2-pyrrolidinone and is a chelating agent that can bind to heavy metals and other toxic substances.
Mechanism of Action
DMDO acts as a chelating agent by binding to heavy metals and other toxic substances in the body. This binding process forms a stable complex that can be excreted from the body through urine or feces. DMDO is also known to have antioxidant properties that can help protect cells from oxidative damage.
Biochemical and Physiological Effects:
DMDO has been shown to have a range of biochemical and physiological effects. In addition to its chelating and antioxidant properties, DMDO has been shown to have anti-inflammatory and neuroprotective effects. DMDO has also been studied for its potential applications in cancer treatment, as it can inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the primary advantages of DMDO is its ability to bind to heavy metals and other toxic substances, making it a valuable tool in the treatment of heavy metal poisoning. However, DMDO can also bind to essential metals such as zinc and copper, which can lead to deficiencies if used in excess. DMDO can also have toxic effects if used in high doses.
Future Directions
There are several potential future directions for research on DMDO. One area of interest is the development of new formulations of DMDO that can improve its efficacy and reduce its toxicity. Another area of interest is the study of DMDO's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. DMDO's antioxidant and neuroprotective properties make it a promising candidate for further research in this area. Finally, there is also potential for the development of new chelating agents based on the structure of DMDO, which could lead to the development of more effective treatments for heavy metal poisoning.
Synthesis Methods
DMDO can be synthesized through a multi-step process that involves the reaction of 2-pyrrolidinone with thionyl chloride, followed by the addition of sodium sulfide and methyl iodide. This process yields DMDO as a white crystalline solid with a melting point of 104-106°C.
Scientific Research Applications
DMDO has been extensively studied for its potential applications in various scientific research areas. One of the primary applications of DMDO is in the treatment of heavy metal poisoning. DMDO can bind to heavy metals such as lead, mercury, and arsenic, and facilitate their excretion from the body.
properties
CAS RN |
121702-92-9 |
|---|---|
Product Name |
(3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol |
Molecular Formula |
C8H15NOS2 |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
(3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol |
InChI |
InChI=1S/C8H15NOS2/c1-9-4-2-3-6(9)8-7(10)5-11-12-8/h6-8,10H,2-5H2,1H3/t6-,7+,8+/m1/s1 |
InChI Key |
BHJXMJSQJLEOMC-CSMHCCOUSA-N |
Isomeric SMILES |
CN1CCC[C@@H]1[C@H]2[C@H](CSS2)O |
SMILES |
CN1CCCC1C2C(CSS2)O |
Canonical SMILES |
CN1CCCC1C2C(CSS2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-[2-[2-[[(2S)-6-amino-1-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-1-oxohexan-2-yl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B220012.png)
![2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B220029.png)

![4-[2-(3-Thienyl)ethenyl]pyridine](/img/structure/B220037.png)





![(3E)-3-[(2E)-2-[(1R,3aR,7aS)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenepentane-1,5-diol](/img/structure/B220115.png)
![N-(2-methoxy-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide](/img/structure/B220123.png)
![2-({[(3-Chlorophenyl)carbonyl]carbamothioyl}amino)-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B220134.png)
